molecular formula C22H19N5O4 B4930908 N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide

Cat. No. B4930908
M. Wt: 417.4 g/mol
InChI Key: OZBYCLOXMDYRPK-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a benzotriazole derivative that has been synthesized through various methods, and its potential applications in different fields have been explored.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide varies depending on its application. As a fluorescent probe, it binds to metal ions and undergoes a change in fluorescence intensity, which can be detected and quantified. As a photosensitizer, it absorbs light energy and generates reactive oxygen species, which can cause damage to cancer cells. As an enzyme inhibitor, it binds to the active site of the enzyme and prevents its function.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide depend on its mode of action. As a fluorescent probe, it has no significant biochemical or physiological effects on cells or organisms. As a photosensitizer, it can induce cell death in cancer cells, but may also cause damage to healthy cells. As an enzyme inhibitor, it can affect the function of the targeted enzyme, which can have downstream effects on biochemical pathways.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide in lab experiments include its high sensitivity as a fluorescent probe, its potential as a photosensitizer for cancer therapy, and its ability to selectively target specific enzymes. However, its limitations include its potential toxicity to cells and organisms, its complex synthesis method, and its limited availability.

Future Directions

For N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide include further exploration of its applications as a fluorescent probe for metal ion detection, as a photosensitizer for cancer therapy, and as an enzyme inhibitor for the treatment of neurodegenerative diseases. Additionally, research can be conducted to improve the synthesis method and increase the yield of the compound, as well as to investigate its potential toxicity and side effects on cells and organisms.

Synthesis Methods

The synthesis of N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide has been reported through various methods. One of the most common methods involves the reaction of 4-ethoxyaniline with 2-methyl-3-nitrobenzoyl chloride in the presence of triethylamine and 1,2,3-benzotriazole. The reaction proceeds via nucleophilic substitution, and the resulting product is purified through column chromatography. Other methods involve the use of different reagents and catalysts, but the overall reaction mechanism remains similar.

Scientific Research Applications

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide has shown potential applications in various fields of scientific research. It has been studied as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological systems. It has also been explored as a photosensitizer for photodynamic therapy, which involves the use of light to activate the compound and induce cell death in cancer cells. Additionally, it has been investigated as a potential inhibitor of enzymes, such as acetylcholinesterase, which are involved in neurodegenerative diseases.

properties

IUPAC Name

N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4/c1-3-31-17-10-8-16(9-11-17)26-24-19-12-7-15(13-20(19)25-26)23-22(28)18-5-4-6-21(14(18)2)27(29)30/h4-13H,3H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBYCLOXMDYRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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